1-(2-Azidoethyl)-4-cyclohexylpiperazine
Overview
Description
1-(2-Azidoethyl)-4-cyclohexylpiperazine is an organic compound that features a piperazine ring substituted with a cyclohexyl group and an azidoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-cyclohexylpiperazine can be synthesized through a multi-step process. One common method involves the alkylation of 4-cyclohexylpiperazine with 2-chloroethyl azide. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-4-cyclohexylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.
Cycloaddition: Copper(I) bromide and sodium ascorbate in a mixture of water and tert-butanol.
Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1-(2-Azidoethyl)-4-cyclohexylpiperazine has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules, especially in the formation of triazoles through click chemistry.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)-4-cyclohexylpiperazine largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved are specific to the context in which the compound is used, such as binding to enzymes or receptors in medicinal applications.
Comparison with Similar Compounds
1-(2-Azidoethyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a cyclohexyl group.
1-(2-Azidoethyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(2-Azidoethyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a cyclohexyl group.
Uniqueness: 1-(2-Azidoethyl)-4-cyclohexylpiperazine is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This can influence its reactivity and the types of interactions it can participate in, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-(2-azidoethyl)-4-cyclohexylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5/c13-15-14-6-7-16-8-10-17(11-9-16)12-4-2-1-3-5-12/h12H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDXNICKTUXCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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